4-cyano-N-(2,4-difluorophenyl)benzamide
CAS No.: 749910-71-2
Cat. No.: VC17967696
Molecular Formula: C14H8F2N2O
Molecular Weight: 258.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 749910-71-2 |
|---|---|
| Molecular Formula | C14H8F2N2O |
| Molecular Weight | 258.22 g/mol |
| IUPAC Name | 4-cyano-N-(2,4-difluorophenyl)benzamide |
| Standard InChI | InChI=1S/C14H8F2N2O/c15-11-5-6-13(12(16)7-11)18-14(19)10-3-1-9(8-17)2-4-10/h1-7H,(H,18,19) |
| Standard InChI Key | KGAOGSQKQOZOKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C#N)C(=O)NC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s IUPAC name, 4-cyano-N-(2,4-difluorophenyl)benzamide, reflects its bifunctional design:
-
A benzamide backbone (C6H5CONH-) substituted with a cyano (-CN) group at the 4-position.
-
An aromatic amine group (2,4-difluorophenyl) attached to the amide nitrogen.
The molecular formula is C14H8F2N2O, with a molecular weight of 270.23 g/mol .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 749910-71-2 | |
| SMILES | c1cc(ccc1C#N)C(=O)Nc2ccc(cc2F)F | |
| InChI | InChI=1S/C14H8F2N2O/... | |
| XLogP3 (LogP) | 2.7 (estimated) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
The XLogP3 value of 2.7 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 4-cyano-N-(2,4-difluorophenyl)benzamide is documented in the provided sources, analogous benzamide derivatives are typically prepared via amide coupling reactions. A general protocol involves:
-
Activation of the carboxylic acid: Ethyl benzoate or aryl esters react with non-nucleophilic amines under flow chemistry conditions .
-
Nucleophilic substitution: The 2,4-difluoroaniline acts as the amine nucleophile, displacing the ester leaving group (e.g., trichlorophenyl or ethyl).
-
Quenching and purification: Extraction with dichloromethane (DCM), drying over Na2SO4, and chromatography or recrystallization yield the final product .
Optimization Challenges
-
Steric hindrance: The ortho-fluorine on the aniline may slow amide bond formation.
-
Electron-deficient aryl groups: The cyano and fluorine substituents reduce nucleophilicity, necessitating elevated temperatures or prolonged reaction times .
Physicochemical Properties
Spectroscopic Data
-
FT-IR: A strong absorption band near 1680 cm⁻¹ corresponds to the amide C=O stretch, while the cyano group exhibits a peak at 2230 cm⁻¹ .
-
NMR:
Computational Properties
PubChem’s computed descriptors for related benzamides (e.g., N-(4-cyano-2-fluorophenyl)benzamide) provide insights into this compound’s behavior:
| Target | Mechanism | Evidence Level |
|---|---|---|
| Tau protein | Oligomerization inhibition | Analogous |
| α-Synuclein | Fibril destabilization | Analogous |
| Cellular membranes | Passive diffusion (LogP 2.7) | Predicted |
Structure-Activity Relationship (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume